molecular formula C7H5ClN2O4 B1288731 2-Amino-5-chloro-4-nitrobenzoic acid CAS No. 34649-02-0

2-Amino-5-chloro-4-nitrobenzoic acid

Cat. No.: B1288731
CAS No.: 34649-02-0
M. Wt: 216.58 g/mol
InChI Key: ORWYNMNDNSUAGR-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-nitrobenzoic acid (2-ACN) is an organic compound belonging to the nitrobenzoic acid family. It is a white crystalline solid with a melting point of 233-235 °C. 2-ACN is a common intermediate in organic synthesis, used in the production of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of other nitrobenzoic acids and their derivatives.

Scientific Research Applications

1. Heterocyclic Oriented Synthesis

2-Amino-5-chloro-4-nitrobenzoic acid serves as a multireactive building block in heterocyclic oriented synthesis. This compound is a starting material in the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in current drug discovery, demonstrating the compound's versatility in synthesizing diverse libraries of pharmacologically relevant structures (Křupková et al., 2013).

2. Synthesis of Organic Compounds

The compound plays a crucial role in the synthesis of various organic structures. For instance, it is involved in the preparation of 5-(2-amino-4-chloro)phenyltetrazole, a compound with potential applications in pharmaceuticals and fine chemicals (Fu-gang, 2006).

3. Key Intermediate in Chemical Synthesis

This compound acts as a key intermediate in the synthesis of complex molecules. An example includes its use in synthesizing chlorantraniliprole, a compound with applications in various fields such as agrochemistry (Yi-fen et al., 2010).

4. Crystal Engineering and Molecular Salts Formation

This compound is utilized in crystal engineering, particularly in the synthesis of molecular salts and co-crystals. These synthesized salts exhibit interesting properties like halogen bonds, which are crucial in stabilizing crystal structures and have potential applications in material sciences (Oruganti et al., 2017).

5. Formation of Complex Metal Structures

This compound is involved in the formation of complex metal structures, such as silver(I) complexes. These complexes have shown high cytotoxic properties to both normal and carcinoma cells, indicating potential applications in medicinal chemistry and cancer research (Wang & Shi, 2011).

6. Coordination Polymeric Structures

The compound plays a role in forming coordination polymeric structures. These structures are studied for their intra- and intermolecular hydrogen bonding and strong π-π ring interactions, highlighting its importance in the field of coordination chemistry and material science (Smith, 2013).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Properties

IUPAC Name

2-amino-5-chloro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWYNMNDNSUAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614372
Record name 2-Amino-5-chloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34649-02-0
Record name 2-Amino-5-chloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-4-nitroanthranilic acid methyl ester (10.0 g, 43 mmol) in THF (120 mL) was added LiOH (2.7 g, 65 mmol) dissolved in water (40 mL). The reaction mixture was stirred at room temperature for 18 h and acidified to pH 4 with 1 N HCl. The aqueous layer was extracted with EtOAc (2×150 mL); the combined organic layers were dried over Na2SO4, filtered, and concentrated to give 5-chloro-4-nitroanthranilic acid (8.7 g, 88%) as an orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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